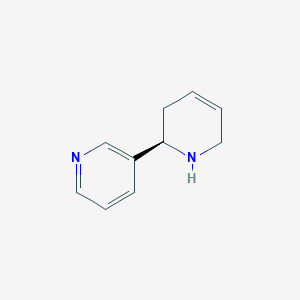

(R)-(+)-Anatabine

Descripción general

Descripción

®-(+)-Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tobacco and tomatoes. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Anatabine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of ®-(+)-Anatabine may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-(+)-Anatabine suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: ®-(+)-Anatabine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert ®-(+)-Anatabine into its corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of ®-(+)-Anatabine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced alkaloid derivatives.

Substitution: Alkylated or functionalized anatabine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.

Medicine: Explored for its potential therapeutic effects in conditions such as Alzheimer’s disease and multiple sclerosis.

Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-(+)-Anatabine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, ®-(+)-Anatabine can reduce the production of pro-inflammatory cytokines and other mediators. Additionally, it may interact with nicotinic acetylcholine receptors, contributing to its neuroprotective effects.

Comparación Con Compuestos Similares

Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and interaction with nicotinic acetylcholine receptors.

Anabasine: A related alkaloid with similar chemical structure but different biological activities.

Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure.

Uniqueness of ®-(+)-Anatabine: ®-(+)-Anatabine is unique due to its specific stereochemistry and its potential anti-inflammatory and neuroprotective properties. Unlike nicotine, which primarily acts as a stimulant, ®-(+)-Anatabine’s effects on inflammation and neuroprotection make it a compound of interest for therapeutic applications.

Actividad Biológica

(R)-(+)-Anatabine, a natural alkaloid derived from the tobacco plant, has garnered interest due to its potential therapeutic effects, particularly in inflammation and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various conditions, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Nrf2 Activation : this compound has been identified as an activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. It enhances the translocation of Nrf2 to the nucleus, promoting the expression of antioxidant genes such as HMOX1 (Heme Oxygenase 1) .

- Inhibition of Inflammatory Pathways : The compound inhibits key transcription factors involved in inflammatory responses, notably NF-κB and STAT3. This inhibition leads to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 while increasing anti-inflammatory cytokines such as IL-10 .

Anti-Inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of this compound in various models:

- Chronic Inflammatory Conditions : In mouse models, this compound has shown efficacy in ameliorating conditions such as Alzheimer's disease, multiple sclerosis, and intestinal inflammation. It significantly reduced colonic cytokines associated with dextran sulfate sodium (DSS)-induced colitis .

- Gene Expression Modulation : Research indicates that this compound alters gene expression profiles related to immune responses and signal transduction pathways. For example, it downregulated genes involved in Toll-like receptor signaling and cytokine production .

Neuroprotective Effects

This compound's neuroprotective properties have also been investigated:

- Alzheimer's Disease Models : Studies show that this compound reduces the expression of beta-secretase 1, an enzyme critical for β-amyloid peptide production. This effect suggests potential benefits in preventing or mitigating Alzheimer's disease pathology .

Dietary Supplementation

This compound was marketed as a dietary supplement under the name Anatabloc from 2011 to 2014. Clinical observations reported improvements in skin conditions like rosacea when used in topical formulations . An internet-based survey indicated that users experienced relief from chronic joint pain disorders due to supplementation with this compound .

Experimental Models

In controlled experiments, this compound demonstrated significant reductions in disease severity in models of autoimmune thyroiditis and colitis. For instance, administration at specific dosages led to decreased inflammatory markers and improved clinical outcomes in these models .

Summary of Findings

The biological activity of this compound is characterized by its anti-inflammatory and neuroprotective effects mediated through various molecular pathways. Key findings include:

Propiedades

IUPAC Name |

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486786 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126454-22-6 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of (R)-(+)-Anatabine influence its activity compared to related compounds?

A3: Research suggests that the stereochemistry and the presence of the double bond in this compound significantly impact its pharmacological activity compared to anabasine and its isomer, isoanatabine. For example, this compound demonstrates lower potency at α4β2 nAChRs than its isomer, (R)-isoanatabine []. This difference highlights the importance of stereochemistry for receptor binding and activation. Additionally, the presence of the double bond in both this compound and isoanatabine contributes to their higher efficacy at α4β2 nAChRs compared to anabasine [].

Q2: Are there efficient enantioselective syntheses available for this compound?

A4: Yes, researchers have developed efficient enantioselective syntheses for both this compound and its enantiomer, (S)-(-)-Anatabine [, ]. These synthetic approaches allow for the production of the desired enantiomer in high enantiomeric excess, which is crucial for studying the specific biological activity of each isomer and exploring potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.